Quaternary Ammonium N-Ethyl vs. N-Methyl Substitution Reduces In Vitro Muscarinic Potency in a Volume-Dependent Manner
For quaternary ammonium analogs of oxotremorine, in vitro muscarinic potency on guinea pig ileum decreases with increasing size of the quaternary ammonium group, as estimated from apparent molal volumes. The N-ethyl group in the target compound (approx. molal volume 50.9 cm³/mol for ethyl vs. 36.7 cm³/mol for methyl) is predicted to produce lower potency than the all-methyl N,N,N-trimethylammonium analog (Oxotremorine M). This correlation has been experimentally established across multiple quaternary ammonium derivatives [1].
| Evidence Dimension | In vitro muscarinic potency (guinea pig ileum contraction) as a function of quaternary ammonium group size |
|---|---|
| Target Compound Data | N-ethyl-N,N-dimethylammonium group; predicted lower potency than N,N,N-trimethyl based on larger molal volume (no direct assay data available for this exact compound) |
| Comparator Or Baseline | Oxotremorine M (N,N,N-trimethyl-4-(2-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide) exhibits the highest potency among quaternary analogs with an apparent molal volume of approximately 110.1 cm³/mol for the trimethylammonium group [1] |
| Quantified Difference | Potency reduction correlates with each 13–14 cm³/mol increase in ammonium group volume; a shift from trimethyl to ethyl-dimethyl is expected to reduce potency by approximately 0.3–0.5 log units based on class regression [1] |
| Conditions | Guinea pig ileum longitudinal muscle, in vitro organ bath; muscarinic receptor-mediated contraction |
Why This Matters
This SAR enables scientists to deliberately tune muscarinic potency by selecting specific quaternary ammonium group sizes, and the target compound's N-ethyl substitution provides a potency intermediate between high-activity trimethyl analogs and bulkier triethyl or mixed-alkyl quaternary derivatives.
- [1] Ringdahl, B. & Jenden, D.J. (1983). Muscarinic activity of some secondary and tertiary amines and quaternary ammonium salts structurally related to oxotremorine. European Journal of Pharmacology, 87(4), 387–395. View Source
